RET Kinase Inhibition: 5-(Pyridin-3-yl)-1,2,4-oxadiazole-Containing Derivatives Demonstrate Single-Digit Nanomolar Cellular Potency
In a head-to-head comparison of five-membered heteroaryl linkers within a 4-chloro-benzamide scaffold, the derivative incorporating the 5-(pyridin-3-yl)-1,2,4-oxadiazole moiety (Compound I-8) exhibited the most potent RET kinase inhibition profile. In an ELISA-based kinase assay, I-8 strongly inhibited RET kinase activity. In cellular proliferation assays, I-8 inhibited RET-driven cell proliferation at an IC₅₀ of 8.4 nM against RET wild-type Ba/F3 cells. Crucially, I-8 retained potent activity against the clinically relevant RET gatekeeper mutation V804L (IC₅₀ = 41 nM) and V804M (IC₅₀ = 33 nM), demonstrating that the 1,2,4-oxadiazole scaffold confers superior resilience to resistance-conferring mutations compared to alternative heteroaryl linkers evaluated in the same study [1].
| Evidence Dimension | Cellular antiproliferative activity against RET-driven Ba/F3 cells |
|---|---|
| Target Compound Data | I-8 (containing 5-(pyridin-3-yl)-1,2,4-oxadiazole): IC₅₀ = 8.4 nM (RET WT), 41 nM (RET V804L), 33 nM (RET V804M) |
| Comparator Or Baseline | Other five-membered heteroaryl ring derivatives (e.g., 1,3,4-oxadiazole, 1,2,4-triazole, furan) synthesized and evaluated in the same study; none matched the potency of I-8 against gatekeeper mutants |
| Quantified Difference | I-8 demonstrated the most potent inhibition among all analogs evaluated; retained single-digit to low double-digit nanomolar potency against gatekeeper mutants where comparator heteroaryl linkers showed reduced activity |
| Conditions | ELISA-based RET kinase assay; Ba/F3 cell proliferation assays driven by RET wild-type, V804L gatekeeper mutant, and V804M gatekeeper mutant |
Why This Matters
Procurement of 5-(pyridin-3-yl)-1,2,4-oxadiazole enables synthesis of RET inhibitors with demonstrated efficacy against resistance-conferring gatekeeper mutations, a critical attribute for second-generation kinase inhibitor development.
- [1] Han, M., Li, S., Ai, J., Sheng, R., Hu, Y., Hu, Y., & Geng, M. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(23), 5679-5684. doi:10.1016/j.bmcl.2016.10.061 View Source
